Flavor Threshold of (Z,Z)-3,6-Nonadien-1-ol: A 10 ppb Differentiator for Watermelon/Rind Character
The flavor threshold of (Z,Z)-3,6-nonadien-1-ol in aqueous solution is estimated at 10 parts per billion (ppb), a value that distinguishes it from other C9 alcohols and aldehydes. At this low concentration, it imparts a characteristic reminiscent of watermelon or watermelon rind, as described by a trained flavor panel [1]. This threshold is substantially lower than many common flavor compounds, enabling its use at trace levels for specific sensory modulation.
| Evidence Dimension | Flavor threshold concentration |
|---|---|
| Target Compound Data | 10 ppb in aqueous solution |
| Comparator Or Baseline | General class of C9 unsaturated alcohols and aldehydes (baseline threshold typically >10 ppb) |
| Quantified Difference | Target compound exhibits a low ppb threshold, indicating high sensory potency. |
| Conditions | Aqueous solution; sensory evaluation by trained flavor panel. |
Why This Matters
The exceptionally low flavor threshold dictates the minimum effective concentration in formulations, directly impacting cost-in-use and enabling precise flavor modulation in complex matrices.
- [1] Kemp, T. R., Knavel, D. E., Stoltz, L. P., & Lundin, R. E. (1974). 3,6-Nonadien-1-ol from Citrullus vulgaris and Cucumis melo. Phytochemistry, 13(7), 1167-1170. View Source
